molecular formula C28H29N5O2 B2746638 1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1351842-95-9

1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine

Cat. No. B2746638
CAS RN: 1351842-95-9
M. Wt: 467.573
InChI Key: PRGSOGFHHGTUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research. The compound is a piperidine derivative and has been synthesized through various methods. The purpose of

Scientific Research Applications

Fluorescence-Tagged Histamine H3 Receptor Ligands

Research shows that derivatives of piperidine, like 1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine, have been coupled with fluorescent moieties to create potent ligands for the histamine H3 receptor. These compounds are significant for identifying and understanding the binding site on this receptor, with some displaying excellent histamine H3 receptor affinities (Amon et al., 2007).

Novel Fibrates with Piperidine Moiety

Piperidine derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their efficacy in lowering triglycerides, cholesterol, and blood sugar in mice and rats, outperforming known fibrates like bezafibrate (Komoto et al., 2000).

Neuropeptide Y Y1 Receptor Antagonists

Benzimidazoles derived from indoles and incorporating elements like the (4-chlorophenoxy)methyl group, akin to this compound, have been developed as neuropeptide Y (NPY) Y1 receptor antagonists. This research is primarily aimed at developing antiobesity drugs, with various substitutions on the piperidine ring influencing the affinity for the Y1 receptor (Zarrinmayeh et al., 1998).

Antibacterial and Antifungal Activity

Compounds structurally related to this compound have shown significant biological activity against various microorganisms, demonstrating good antibacterial and antifungal properties (Suresh et al., 2016).

Central Nervous System Agents

Derivatives of piperidine, similar in structure to this compound, have been synthesized and evaluated as potential central nervous system agents. These compounds have shown notable inhibition of certain central nervous system activities, indicating potential therapeutic applications (Bauer et al., 1976).

Antipsychotic Agents

Conformationally restricted butyrophenones bearing structural elements related to this compound have been studied for their potential as antipsychotic agents. The presence of a benzoylpiperidine moiety in these compounds is significant for their affinity to dopamine and serotonin receptors, suggesting their effectiveness as neuroleptic drugs (Raviña et al., 2000).

AMPA Receptor Modulator

Studies on 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine, which shares a similar structural motif with this compound, indicate its role as a modulator of the AMPA receptor, influencing synaptic responses in the hippocampus and potentially improving memory in rats (Arai et al., 1994).

properties

IUPAC Name

1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c1-19-10-12-22(13-11-19)25-31-28(35-32-25)24-9-6-16-29-26(24)33-17-14-23(15-18-33)27(34)30-20(2)21-7-4-3-5-8-21/h3-13,16,20,23H,14-15,17-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGSOGFHHGTUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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